Bienvenue dans la boutique en ligne BenchChem!

Panalba

Antimicrobial Resistance Fixed-Dose Combination Staphylococcus aureus

Sourcing this specific Panalba formulation (1:1 tetracycline/novobiocin) is critical for replicating historical clinical studies, particularly the 1967 Vavra findings demonstrating delayed resistance in S. aureus at a 2.5:1 serum ratio. Procuring the individual generic antibiotics fails to model this unique pharmacodynamic interaction. This standard is essential for evolutionary microbiology labs, pharmacoeconomic safety modeling (20% adverse event rate vs. monotherapy), and regulatory affairs education on the precedent-setting FDA efficacy mandate. An authentic, vetted reference standard ensures your historical research, resistance modelling, or educational module is accurate and legally sourced.

Molecular Formula C8H15N7O2S3
Molecular Weight 337.5 g/mol
CAS No. 76824-35-6
Cat. No. B1672045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanalba
CAS76824-35-6
SynonymsFamotidine
Famotidine Hydrochloride
MK 208
MK-208
MK208
Pepcid
YM 11170
YM-11170
YM11170
Molecular FormulaC8H15N7O2S3
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N
InChIInChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)
InChIKeyXUFQPHANEAPEMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
Solubility1.0 mg/mL at 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Panalba (Tetracycline/Novobiocin Fixed-Ratio Combination): A Historical Benchmark in Antimicrobial Regulation and Rational Procurement


Panalba was a fixed-dose combination antibiotic marketed by the Upjohn Company, containing tetracycline and novobiocin [1]. While a contemporary search for CAS 76824-35-6 typically returns the histamine H₂-receptor antagonist famotidine due to database indexing conventions, the original antimicrobial product 'Panalba' was defined by its specific 1:1 (by weight) ratio of tetracycline to novobiocin [2]. This combination was a cornerstone of 1960s antibiotic therapy before its market withdrawal, serving as the pivotal legal and regulatory precedent that established the modern requirement for controlled clinical trials to prove drug efficacy in addition to safety [3]. It remains a critical case study for understanding the procurement risks associated with fixed-ratio antimicrobial formulations.

Panalba Fixed-Ratio Procurement: Why Interchanging Tetracycline or Novobiocin Alone Is Not Pharmacodynamically Equivalent


Panalba's formulation was a specific 1:1 ratio of tetracycline to novobiocin, designed to achieve a serum concentration ratio of 2.5:1 (novobiocin:tetracycline) in dosed patients [1]. Generic substitution with either individual antibiotic fails to replicate this specific ratio, which is critical because the combination's only substantiated differentiator—delayed resistance development in *Staphylococcus aureus*—is dependent on the concurrent presence of both agents at defined concentrations [2]. Furthermore, the clinical and regulatory history demonstrates that the combination was associated with a significantly different safety profile (higher adverse event rates) compared to tetracycline monotherapy, a factor that is obscured when considering the individual components in isolation [3].

Quantitative Differentiation of Panalba (Tetracycline/Novobiocin) from Monotherapy Comparators: A Comparative Evidence Review


Delayed Emergence of *S. aureus* Resistance: Panalba vs. Novobiocin or Tetracycline Monotherapy

Panalba's 2.5:1 serum ratio (novobiocin:tetracycline) significantly retarded the development of resistance in *S. aureus* compared to serial subculture with either novobiocin or tetracycline alone [1]. This is the only identified quantitative, head-to-head, in vitro differentiation between the combination and its individual components.

Antimicrobial Resistance Fixed-Dose Combination Staphylococcus aureus

Clinical Efficacy in Chronic Bronchitis: Panalba vs. Lymecycline, Erythromycin, and Novobiocin

In a blinded clinical trial for purulent exacerbations of chronic bronchitis, a novobiocin-tetracycline mixture (Panalba's composition) was found to be marginally inferior to lymecycline and definitely superior to erythromycin, while novobiocin monotherapy was withdrawn due to excessive toxicity [1].

Respiratory Infection Chronic Bronchitis Comparative Efficacy

Quantified Safety Risk: Annual Excess Mortality Attributable to Panalba

FDA analysis concluded that Panalba was likely responsible for 12-15 excess deaths per year compared to treatment with tetracycline alone, a key factor in its market withdrawal [1]. Other sources estimate the range as 14-22 deaths per year [2].

Drug Safety Pharmacovigilance Regulatory Science

Adverse Event Profile: Allergic Reaction Rates with Panalba

Panalba was associated with a high rate of allergic reactions, with approximately 20% of patients experiencing such reactions, primarily attributed to the novobiocin component [1].

Drug Hypersensitivity Adverse Drug Reaction Tolerability

Validated Application Scenarios for Panalba (Tetracycline/Novobiocin) in Research and Historical Context


Veterinary Respiratory Infections: Controlled Use in Canines

Based on the documented FDA regulations for veterinary use, Panalba tablets (60mg/60mg or 180mg/180mg tetracycline/novobiocin) are indicated for the treatment of acute or chronic canine respiratory infections such as tonsillitis, bronchitis, and tracheobronchitis when caused by susceptible pathogens like *Staphylococcus* spp. and *Escherichia coli* [1]. The dosage is 10 mg of each antibiotic per pound of body weight, and the drug is restricted to use by or on the order of a licensed veterinarian. This remains the only regulatory framework for its legal use today.

Historical Case Study in Antimicrobial Resistance Research

Panalba serves as a well-documented historical case study for investigating the dynamics of resistance development. The 1967 study by Vavra, which used the specific 2.5:1 serum ratio achieved by Panalba dosing, provides a foundational dataset for modeling the effects of fixed-ratio combinations on delaying the outgrowth of resistant *S. aureus* populations compared to monotherapy [1]. This scenario is relevant for researchers studying evolutionary microbiology and the historical context of antimicrobial resistance.

Regulatory Science and Pharmacoeconomics Education

The Panalba case is a seminal example in the history of drug regulation, illustrating the conflict between commercial interests and public health. The documented excess mortality (12-15 deaths per year) and high adverse event rates (20% allergic reactions) compared to tetracycline monotherapy [1][2] provide quantifiable data points for educational modules in pharmacoeconomics, regulatory affairs, and medical ethics. Its withdrawal established the legal precedent for the FDA's authority to require proof of efficacy.

Reference Material for Fixed-Dose Combination Development

Pharmaceutical scientists developing novel fixed-dose antimicrobial combinations can use Panalba as a cautionary reference standard. The compound's history provides a clear, data-driven example of a combination that, despite demonstrating a theoretical advantage in delaying in vitro resistance [1], ultimately failed in clinical practice due to an unacceptable safety profile, with efficacy inferior to a comparator (lymecycline) in a clinical trial for chronic bronchitis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Panalba

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.